molecular formula C10H15NO4 B13439434 (4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

Cat. No.: B13439434
M. Wt: 213.23 g/mol
InChI Key: FWPWHHUJACGNMZ-FYXOSPDOSA-N
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Description

(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Biological Activity

The compound (4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione is a bicyclic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial and cytotoxic properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound has a unique bicyclic framework characterized by various functional groups such as hydroxyl, ketone, and ether. The stereochemistry indicated by the (4S) designation suggests specific spatial arrangements that may influence its interaction with biological systems.

Biological Activity Spectrum

Preliminary studies and computational predictions have indicated that this compound may exhibit several biological activities:

1. Antimicrobial Activity

Compounds with similar structural features often demonstrate antimicrobial properties against various bacterial and fungal strains. For instance, derivatives of oxapenam structures have shown promising results against certain pathogens, indicating a potential for developing new antimicrobial agents based on this compound's structure .

2. Cytotoxicity

Research has suggested that this compound may affect cell viability in cancer cell lines. In vitro studies have shown that similar bicyclic compounds can exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential applications in anticancer therapies .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Compound ABicyclic, hydroxyl groupAntimicrobial
Compound BBicyclic, ketone groupAnticancer
Compound CSimilar bicyclic frameworkNeuroprotective

Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

Case Study: Antitumor Activity

A series of oxapenam derivatives were evaluated for their antitumor activity, revealing that certain modifications significantly enhanced their efficacy against cancer cell lines such as P388 and KB cells. The most effective compounds demonstrated IC50 values ranging from 0.004 to 0.6 µg/ml, indicating strong cytotoxicity without cross-resistance to other chemotherapeutics .

Mechanistic Studies

Mechanistic studies focused on understanding how this compound interacts with biological macromolecules, including proteins and nucleic acids. Techniques such as molecular docking simulations and enzyme inhibition assays are crucial for elucidating its pharmacological profiles and therapeutic potentials.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6?,7?,10?/m0/s1

InChI Key

FWPWHHUJACGNMZ-FYXOSPDOSA-N

Isomeric SMILES

C[C@H]1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Canonical SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.